N,N-Dibutylethylenediamine
Overview
Description
N,N-Dibutylethylenediamine is a chemical compound that is related to the ethylenediamine family, where the ethylenediamine moiety is substituted with butyl groups. While the provided papers do not directly discuss N,N-Dibutylethylenediamine, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of N,N-Dibutylethylenediamine's properties and reactivity.
Synthesis Analysis
The synthesis of related ethylenediamine derivatives is well-documented. For instance, N,N'-Dimethyl-1,2-diphenylethylenediamine was prepared through a reductive-coupling reaction of N-benzylidenemethylamine with titanium, yielding a mixture of diastereomers . This method could potentially be adapted for the synthesis of N,N-Dibutylethylenediamine by using appropriate starting materials and reductive conditions.
Molecular Structure Analysis
The molecular structure of ethylenediamine derivatives is characterized by the presence of nitrogen atoms that can participate in coordination with metals or form hydrogen bonds. For example, N,N'-Diphenylethylenediamine forms a network structure in the crystal state through N—H∙∙∙π and C—H∙∙∙π interactions . This suggests that N,N-Dibutylethylenediamine may also exhibit interesting structural features due to the presence of nitrogen atoms capable of engaging in similar interactions.
Chemical Reactions Analysis
Ethylenediamine derivatives participate in various chemical reactions, often acting as ligands in coordination chemistry. For instance, N,N',N'-trimethylethylenediamine-substituted phosphorus compounds react with transition metals to form coordination compounds . Similarly, N,N-Dibutylethylenediamine could potentially act as a ligand, forming complexes with different metals, which could be of interest in catalysis or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenediamine derivatives can vary widely depending on the substituents attached to the nitrogen atoms. For example, halogenated N,N'-diphenethylethylenediamines exhibit varying degrees of lipophilicity and receptor binding affinity, which are influenced by the nature and position of the halogen substituents . By analogy, the butyl substituents in N,N-Dibutylethylenediamine would likely affect its solubility, boiling point, and potential interactions with biological receptors.
Scientific Research Applications
Specific Scientific Field
Analytical and Bioanalytical Chemistry
Summary of the Application
“N,N-Dimethylethylenediamine” is used in the derivatization of short-chain fatty acids (SCFAs) for their determination by liquid chromatography/mass spectrometry . SCFAs are end products of the fermentation of complex carbohydrates by the gut microbiota and are recognized as important markers to elucidate the link between gut health and disease .
Methods of Application or Experimental Procedures
The method involves the quantification of SCFAs, including C2–C6 SCFAs and their hydroxy derivatives, by liquid chromatography/tandem mass spectrometry (LC–MS/MS) upon “N,N-Dimethylethylenediamine” derivatization . The run time for this method is 10 minutes .
Results or Outcomes
The limits of detection and quantification of SCFAs with this method were found to be 0.5 and 5 fmol, respectively . The recovery was greater than 80% and good linearity (0.9932 to 0.9979) of calibration curves was obtained over the range from 0.005 to 5000 pmol/μL . The intraday and interday precisions were achieved in the range of 1–5% .
Synthesis of Amphiphilic Block Copolymers
Specific Scientific Field
Summary of the Application
“N,N-Dibutylethylenediamine” (DBEDA) is used in the synthesis of amphiphilic block copolymers . These copolymers can form stable micelles in neutral pH by self-assembly and disassemble under weak acidic conditions .
Methods of Application or Experimental Procedures
The PBLA segment is aminolyzed by the primary amine, DBEDA, with different ratios to prepare amphiphilic block copolymers with various ionizable tertiary amines .
Results or Outcomes
The resulting amphiphilic block copolymers can form stable micelles in neutral pH by self-assembly . These micelles can disassemble under weak acidic conditions, which could be useful in drug delivery systems .
Ligand in Copper-Catalyzed Reactions
Specific Scientific Field
Summary of the Application
“N,N-Dimethylethylenediamine” can be used as a ligand in copper-catalyzed reactions . These reactions include cyanations of aryl bromides using potassium hexacyanoferrate(II) to form the corresponding benzonitriles, and tandem reaction of carbodiimide and isocyanoacetate to form benzoimidazo[1,5-α]imidazoles .
Methods of Application or Experimental Procedures
The method involves the use of “N,N-Dimethylethylenediamine” as a ligand in copper-catalyzed reactions . The specific procedures and conditions may vary depending on the reaction .
Results or Outcomes
The use of “N,N-Dimethylethylenediamine” as a ligand can enhance the efficiency of copper-catalyzed reactions, leading to the formation of desired products .
Safety And Hazards
properties
IUPAC Name |
N',N'-dibutylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNDYKKNXVKQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188779 | |
Record name | N,N-Dibutylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibutylethylenediamine | |
CAS RN |
3529-09-7 | |
Record name | N1,N1-Dibutyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3529-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dibutylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3529-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dibutylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dibutylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-Dibutylethylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YHT8HA3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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